molecular formula C13H21N3O2S B1392440 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline CAS No. 1220039-22-4

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

Cat. No.: B1392440
CAS No.: 1220039-22-4
M. Wt: 283.39 g/mol
InChI Key: NWGXVHXYHXKWFY-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is an organic compound that features a sulfonyl group, a piperazine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 2-nitroaniline, undergoes a reduction reaction to form 2-aminoaniline.

    Sulfonylation: The amino group of 2-aminoaniline is then sulfonylated using ethylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-(ethylsulfonyl)aniline.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated aniline with 4-methylpiperazine under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the nervous system. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfonyl)-aniline: Lacks the piperazine ring, making it less versatile in medicinal applications.

    5-(4-Methyl-1-piperazinyl)-aniline: Lacks the sulfonyl group, which may reduce its binding affinity in biological systems.

    2-(Methylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its chemical reactivity and biological activity.

Uniqueness

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is unique due to the combination of the sulfonyl group and the piperazine ring, which provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and in various chemical research applications.

Properties

IUPAC Name

2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXVHXYHXKWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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